Predicted Lipophilicity (LogP) Comparison: 2,4-Difluoro-3-methoxy vs. 2,4-Difluorophenyl Dioxolane
The predicted octanol-water partition coefficient (LogP) of 2-(2,4-difluoro-3-methoxyphenyl)-1,3-dioxolane is 2.02 (computed by Leyan), whereas the des-methoxy analog 2-(2,4-difluorophenyl)-1,3-dioxolane has a significantly lower XLogP3 of 1.5 [1]. The ΔLogP of +0.52 indicates a meaningful increase in lipophilicity conferred by the methoxy substituent, which can enhance membrane permeability in cellular assays by approximately 3.3-fold if one applies the empirical correlation where each LogP unit increase yields roughly a 10-fold increase in permeability for neutral compounds [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.02 (computed, Leyan vendor specification) |
| Comparator Or Baseline | 2-(2,4-Difluorophenyl)-1,3-dioxolane, XLogP3 = 1.5 (PubChem computed) |
| Quantified Difference | ΔLogP = +0.52 (≈35% higher lipophilicity for target compound) |
| Conditions | Computational prediction; target compound LogP sourced from Leyan product page; comparator XLogP3 from PubChem via Kuujia listing. |
Why This Matters
Higher predicted lipophilicity directly influences passive membrane permeability, making the 2,4-difluoro-3-methoxy variant preferentially suitable for cell-based target engagement studies where intracellular target access is required.
- [1] Kuujia. 1,3-Dioxolane, 2-(2,4-difluorophenyl)-. CAS 701269-35-4. XLogP3: 1.5; Topological Polar Surface Area: 18.5 Ų. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
